1-Benzyl-3-(bromomethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(bromomethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZVDKLLZCMUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597835 | |
| Record name | 1-Benzyl-3-(bromomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109859-83-8 | |
| Record name | 1-Benzyl-3-(bromomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 1 Benzyl 3 Bromomethyl Piperidine
Reactivity of the Bromomethyl Moiety
The bromomethyl group is the primary site of reactivity in 1-benzyl-3-(bromomethyl)piperidine, enabling a range of functional group interconversions through nucleophilic substitution, oxidation, and reduction pathways.
The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the bromide ion. This substitution reaction is a cornerstone of the compound's utility, allowing for the introduction of diverse functionalities. The reaction generally proceeds via an SN2 mechanism, particularly with good nucleophiles.
Common nucleophiles that can be employed include amines, cyanide, and alkoxides. For instance, reaction with primary or secondary amines can yield the corresponding aminomethyl derivatives. The reaction with sodium cyanide provides a route to introduce a nitrile group, which can be further elaborated. pearson.comwikipedia.org Alkoxides, such as sodium methoxide, can be used to form the corresponding methoxymethyl ether. quora.com
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Ammonia | 1-Benzyl-3-(aminomethyl)piperidine | Typically in a polar solvent | researchgate.netmatrixscientific.com |
| Sodium Cyanide (NaCN) | 1-Benzyl-3-(cyanomethyl)piperidine | Often in an alcoholic solvent mixture | pearson.comorgsyn.orggoogle.com |
| Sodium Methoxide (NaOCH3) | 1-Benzyl-3-(methoxymethyl)piperidine | In methanol (B129727) or other polar aprotic solvent | quora.comtue.nl |
| tert-butyl piperazine-1-carboxylate | tert-butyl 4-((1-benzylpiperidin-3-yl)methyl)piperazine-1-carboxylate | Sodium hydride in anhydrous DMF | unisi.it |
Direct oxidation of the bromomethyl group is not a common transformation. However, a two-step sequence involving initial hydrolysis to the corresponding alcohol, 1-benzyl-3-(hydroxymethyl)piperidine, followed by oxidation provides a viable route to the corresponding aldehyde or carboxylic acid. sigmaaldrich.com
The oxidation of the intermediate alcohol can be achieved using a variety of modern oxidizing agents. For example, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium periodate (B1199274) can selectively oxidize the primary alcohol to 1-benzyl-3-piperidinecarboxaldehyde. google.comresearchgate.net This method is known for its mild conditions and high selectivity for primary alcohols. Further oxidation of the aldehyde to the carboxylic acid can be accomplished using stronger oxidizing agents if desired.
The bromomethyl group can be reduced to a methyl group, affording 1-benzyl-3-methylpiperidine. This transformation can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. vedantu.com This reagent effectively displaces the bromide with a hydride ion. embibe.com
Another approach involves catalytic hydrogenation. While direct hydrogenolysis of the carbon-bromine bond is possible, a more common route would be the conversion of the bromomethyl group to a nitrile, followed by reduction of the nitrile to an amine or its complete removal. For instance, the related compound benzyl (B1604629) cyanide can be selectively hydrogenated to 2-phenylethylamine. youtube.comrsc.org
Intramolecular Reaction Dynamics and Cyclization Processes
The structure of this compound allows for the possibility of intramolecular reactions, leading to the formation of fused bicyclic piperidine (B6355638) systems. nih.govbeilstein-journals.org Such cyclizations are of significant interest as they provide rapid access to complex molecular architectures. nih.govbeilstein-journals.org
An example of a potential intramolecular reaction would involve the debenzylation of the piperidine nitrogen, followed by intramolecular N-alkylation by the bromomethyl group. This would result in the formation of a 1-azabicyclo[3.2.1]octane ring system. Alternatively, if the benzyl group were substituted with a nucleophilic moiety, an intramolecular cyclization could occur between the substituent on the aromatic ring and the electrophilic bromomethyl group, leading to a fused heterocyclic system. beilstein-journals.org The feasibility and outcome of such cyclization reactions would be highly dependent on the reaction conditions and the specific substitution pattern of the starting material.
Participation in Complex Chemical Reaction Cascades
The reactivity of the bromomethyl group makes this compound a suitable substrate for participation in complex chemical reaction cascades. acs.org A cascade reaction, also known as a domino or tandem reaction, is a process involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step, all occurring in a single pot. purdue.edursc.org
For example, an initial nucleophilic substitution on the bromomethyl group could introduce a functionality that then partakes in a subsequent intramolecular reaction. Imagine a scenario where the nucleophile itself contains a reactive site. After the initial substitution, this new reactive site could be triggered to react with another part of the molecule, such as the piperidine ring or the benzyl group, leading to the formation of a complex polycyclic structure. The design of such cascade reactions is a powerful strategy in modern organic synthesis for the efficient construction of complex molecules from simple starting materials. bohrium.com
Derivatization Strategies and Analogue Synthesis Based on 1 Benzyl 3 Bromomethyl Piperidine
Design Principles for Functionalized Piperidine (B6355638) Derivatives
A primary design consideration is the strategic modification of the N-benzyl group. While the benzyl (B1604629) group itself can be crucial for activity in some contexts, it is often used as a protecting group that can be removed to allow for the introduction of a wide variety of substituents at the nitrogen atom. chemicalforums.comsciencemadness.org This allows for the exploration of how different N-substituents, such as alkyl, aryl, or more complex moieties, influence biological activity. nih.govnih.gov For instance, in the development of ligands for sigma receptors, a benzyl group at the piperidine nitrogen was found to be advantageous for high σ1-receptor affinity. nih.gov
Another key design principle revolves around the high reactivity of the bromomethyl group at the C3 position. This group serves as an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a diverse range of functionalities. The choice of nucleophile is dictated by the desired properties of the final compound. For example, reaction with amines can introduce new basic centers, while reaction with thiols or alkoxides can introduce different linking groups and steric bulk. The size and nature of the substituent at the 3-position can significantly impact biological potency by influencing steric interactions with the target receptor.
Furthermore, the piperidine ring itself can be a target for modification. The design of spirocyclic structures, for example, is a strategy to introduce conformational rigidity and explore new three-dimensional chemical space. rsc.org The synthesis of such compounds often involves the initial functionalization of the piperidine ring, followed by a cyclization reaction. nih.govchem-soc.si The design of these more complex derivatives is often guided by computational modeling and a deep understanding of structure-activity relationships. nih.gov
Synthesis of N-Substituted Piperidine Analogues
The N-benzyl group of 1-benzyl-3-(bromomethyl)piperidine, while synthetically useful, can be readily replaced to generate a wide array of N-substituted piperidine analogues. This transformation is a cornerstone in the diversification of this scaffold.
A common strategy involves the debenzylation of the piperidine nitrogen, typically through catalytic transfer hydrogenation. sciencemadness.org For example, using 10% Pd/C with ammonium (B1175870) formate (B1220265) in methanol (B129727) is a standard procedure to cleave the N-benzyl bond, yielding the free secondary amine. sciencemadness.org This secondary amine is then a versatile intermediate for subsequent N-alkylation or N-arylation reactions.
N-alkylation can be achieved by reacting the debenzylated piperidine with various alkyl halides. chemicalforums.com For instance, reaction with substituted benzyl chlorides in the presence of a base like potassium carbonate or diisopropylethylamine (DIPEA) affords the corresponding N-substituted benzylpiperidine derivatives. chemicalforums.com The choice of base and solvent can be critical, especially when dealing with reactive electrophiles like p-methoxybenzyl chloride, which may favor SN1-type reactions and react with protic solvents. chemicalforums.com Reductive amination with aldehydes is another powerful method for introducing N-substituents. lookchem.com
The synthesis of N-aryl piperidines can be accomplished through methods such as the Buchwald-Hartwig amination, which allows for the coupling of the secondary piperidine amine with aryl halides. This powerful cross-coupling reaction has greatly expanded the scope of accessible N-aryl piperidine derivatives.
The following table summarizes some examples of N-substituted piperidine analogues synthesized from precursors related to this compound.
| Starting Material Precursor | Reagent for N-Substitution | Resulting N-Substituent | Reference |
| Piperidine | Substituted Benzyl Chlorides | Substituted Benzyl | chemicalforums.com |
| Boc-piperazine | Substituted Benzyl Bromides | Substituted Benzyl | lookchem.com |
| Piperidine | 4-trifluorobenzylchloride | 4-Trifluoromethylbenzyl | chemicalforums.com |
| Piperidine | 4-bromobenzylchloride | 4-Bromobenzyl | chemicalforums.com |
| Piperidine | p-Methoxybenzaldehyde (Reductive Amination) | p-Methoxybenzyl | chemicalforums.com |
Regio- and Stereoselective Functionalization at the Piperidine Ring
Achieving regio- and stereocontrol in the functionalization of the piperidine ring is crucial for the synthesis of complex and biologically active molecules. While the primary reactive site of this compound is the bromomethyl group, reactions can also be directed to other positions on the piperidine ring under specific conditions.
The direct C-H functionalization of piperidines represents a powerful strategy for introducing substituents at various positions. The site selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring with high regioselectivity. nih.gov The stereoselectivity of these reactions can also be controlled by using chiral catalysts. nih.gov
Another approach to achieve stereocontrolled functionalization is through the use of chiral auxiliaries or catalysts in reactions such as asymmetric aza-Michael cyclizations to form substituted piperidines with high enantioselectivity. whiterose.ac.uk While not starting directly from this compound, these methods highlight the principles that can be applied to create chiral piperidine derivatives.
Ring-closing reactions are also pivotal in establishing stereochemistry. For example, the intramolecular cyclization of acyclic precursors can lead to the formation of piperidine rings with defined stereocenters. rsc.orgresearchgate.net The stereochemical outcome of these cyclizations can often be predicted and controlled based on the conformation of the transition state.
The following table provides examples of methods for the regio- and stereoselective synthesis of substituted piperidines, which are principles applicable to the derivatization of the this compound scaffold.
| Reaction Type | Key Reagents/Catalyst | Position Functionalized | Stereocontrol | Reference |
| C-H Insertion | Rh₂(R-TCPTAD)₄ | C2 | Diastereo- and Enantioselective | nih.gov |
| C-H Insertion | Rh₂(R-TPPTTL)₄ | C2 | High Diastereoselectivity | nih.gov |
| C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Regioselective | nih.gov |
| Asymmetric Aza-Michael Cyclization | Chiral Phosphoric Acids | C3 | High Enantioselectivity | whiterose.ac.uk |
| Internal Hydroboration | Iodine or Triflic Acid | C3 | Good Stereocontrol | nih.gov |
Impact of Substitution Patterns on Synthetic Utility and Reactivity
The substitution pattern on the this compound scaffold has a profound impact on its synthetic utility and chemical reactivity. The inherent reactivity of the bromomethyl group as a good leaving group in nucleophilic substitution reactions (SN2) is a key feature of this molecule. This reactivity is significantly higher than that of the corresponding hydroxyl derivative, 1-benzyl-3-hydroxypiperidine, which would require activation to participate in similar substitution reactions.
Substituents on the benzyl group of the N-benzyl moiety can also influence reaction rates. For example, electron-donating groups on the benzyl ring, such as a p-methoxy group, can increase the reactivity of the benzylic position and may favor SN1-type reactions, especially in polar protic solvents. chemicalforums.com Conversely, electron-withdrawing groups can favor SN2 pathways. researchgate.net
The introduction of substituents at the C3 position via nucleophilic displacement of the bromide offers a vast scope for modifying the molecule's properties. The size and electronic nature of the incoming nucleophile will determine the characteristics of the resulting derivative. For example, reaction with primary or secondary amines introduces an additional basic center, which can be crucial for biological activity or for further synthetic manipulations. diva-portal.orgresearchgate.net
The following table illustrates the types of nucleophilic substitution reactions that this compound can undergo, highlighting its synthetic utility.
| Nucleophile | Reaction Conditions | Product Functional Group | Reference |
| Amines | - | Aminomethyl | |
| Thiols | - | Thiolmethyl | |
| Alkoxides | - | Alkoxymethyl | |
| Piperidine | K₂CO₃, EtOH, MW | N-((1-benzylpiperidin-3-yl)methyl)piperidine | chemicalforums.com |
| Azide (e.g., NaN₃) | DMF | Azidomethyl | diva-portal.org |
Advanced Applications in Organic Synthesis
1-Benzyl-3-(bromomethyl)piperidine as a Versatile Synthetic Building Block
The utility of this compound as a versatile building block stems from the inherent reactivity of the bromomethyl group, which serves as a potent electrophile for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 1-benzyl-3-piperidylmethyl moiety into a diverse range of molecular scaffolds.
The N-benzyl group serves a dual purpose in these synthetic applications. Primarily, it acts as a protecting group for the piperidine (B6355638) nitrogen, preventing its unwanted participation in reactions. This protection is crucial for directing the reactivity towards the bromomethyl group. Subsequently, the benzyl (B1604629) group can be readily removed under various conditions, most commonly through catalytic hydrogenation, to unveil the secondary amine for further functionalization. This strategic protection and deprotection sequence enhances the versatility of the building block.
The piperidine ring itself provides a conformationally restricted scaffold, which is a desirable feature in the design of pharmacologically active molecules. By introducing this pre-organized three-dimensional structure, chemists can exert greater control over the spatial arrangement of functional groups in the target molecule, which can be critical for optimizing interactions with biological targets.
The versatility of this compound is demonstrated in its reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. These reactions lead to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively, thereby enabling the synthesis of a vast library of substituted piperidine derivatives.
Utility in the Construction of Complex Organic Architectures
The unique structural attributes of this compound make it an invaluable tool for the assembly of complex organic architectures, particularly those with therapeutic potential. The piperidine core is a common feature in many natural products and synthetic drugs, and this building block provides a convenient entry point for its incorporation.
One notable application is in the synthesis of spirocyclic compounds, where one atom is common to two rings. For instance, the reaction of this compound with nucleophilic precursors of a second ring system can lead to the formation of intricate spiro-heterocycles. These structures are of significant interest in drug discovery due to their rigidified conformations, which can lead to enhanced binding affinity and selectivity for biological targets.
Furthermore, the introduction of the 1-benzyl-3-piperidylmethyl moiety can be a key step in the synthesis of compounds targeting the central nervous system. The N-benzylpiperidine scaffold is a recognized pharmacophore for a variety of receptors and transporters in the brain. For example, derivatives of benzylpiperidine have been explored as neurokinin-1 (NK1) receptor antagonists, which have potential applications in the treatment of depression and anxiety. The use of this compound allows for the strategic attachment of this key fragment to other pharmacophoric elements to create novel drug candidates.
Development of Novel Synthetic Routes and Methodologies
The reactivity of this compound has also spurred the development of novel synthetic routes and methodologies. Its ability to act as a key electrophile has been exploited in the design of new multi-component reactions and tandem reaction sequences, which allow for the rapid construction of molecular complexity from simple starting materials.
Moreover, the use of this building block has been explored in the context of diversity-oriented synthesis. By reacting this compound with a library of diverse nucleophiles, a wide range of compounds with varying functionalities can be rapidly generated. This approach is highly valuable in the early stages of drug discovery for identifying new lead compounds.
Integration into Multi-Step Organic Synthesis Sequences
The strategic incorporation of this compound is often a critical step in lengthy, multi-step organic synthesis campaigns aimed at the preparation of complex target molecules, including pharmaceuticals and natural products. Its role is typically to introduce the piperidine core at a specific stage of the synthesis, with the benzyl and bromo functionalities allowing for orthogonal chemical manipulations.
In a typical multi-step sequence, the synthesis might begin with the construction of a different part of the target molecule, which is then elaborated to include a nucleophilic center. This nucleophile is then reacted with this compound to append the piperidine moiety. Following this key coupling step, further transformations can be carried out on other parts of the molecule. Finally, the benzyl protecting group on the piperidine nitrogen can be removed to allow for late-stage functionalization, such as the introduction of different alkyl or aryl groups, to generate a series of analogues for structure-activity relationship (SAR) studies.
An example of such a strategy can be found in the synthesis of potent and selective inhibitors for various enzymes and receptors. The precise positioning of the piperidine nitrogen and the substituent at the 3-position, facilitated by the use of this building block, can be crucial for achieving high potency and selectivity.
Role and Significance in Medicinal Chemistry Research
The N-Benzylpiperidine Fragment as a Key Pharmacophore in Drug Discovery
The N-benzylpiperidine (N-BP) moiety is a recurring structural motif in numerous approved drugs and clinical candidates. nih.gov Its prevalence is due to a combination of favorable structural and physicochemical properties that medicinal chemists leverage to create effective and optimized drug molecules. nih.govresearchgate.net
The N-benzylpiperidine scaffold is frequently employed in drug discovery because of its inherent structural flexibility and distinct three-dimensional (3D) conformation. nih.govresearchgate.netresearchgate.net Unlike flat, aromatic ring systems, the piperidine (B6355638) ring adopts a non-planar chair conformation, which allows for the precise spatial arrangement of substituents. This 3D nature is crucial for achieving specific and high-affinity interactions with the complex, three-dimensional binding sites of biological targets like proteins and enzymes. researchgate.net The benzyl (B1604629) group attached to the piperidine nitrogen further extends this 3D profile, providing additional vectors for interaction within a target's binding pocket.
A defining feature of the N-benzylpiperidine pharmacophore is its capacity for engaging in cation-π interactions with biological targets. nih.govresearchgate.net In a biological environment (at physiological pH), the piperidine nitrogen is typically protonated, forming a cation. This positively charged center is attracted to the electron-rich face of aromatic amino acid residues—such as tryptophan, tyrosine, and phenylalanine—within a protein's binding site. researchgate.netcaltech.edu This interaction, which can contribute 2-5 kcal/mol to binding energy, is a powerful noncovalent force that helps to anchor the ligand to its receptor, often proving competitive with hydrogen bonds. caltech.edu The N-benzylpiperidine moiety in the well-known Alzheimer's drug, Donepezil (B133215), for instance, is known to interact with the catalytic anionic site (CAS) of acetylcholinesterase through these crucial cation-π interactions. researchgate.netrsc.org
Precursor for Bioactive Molecule Synthesis
The compound 1-Benzyl-3-(bromomethyl)piperidine is a valuable chemical intermediate, primarily due to the reactive bromomethyl group. This group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the covalent attachment of the N-benzylpiperidine scaffold to other molecular fragments, making it a key starting material for more complex bioactive molecules.
The reactive nature of this compound makes it a useful precursor for synthesizing a variety of therapeutic agents, particularly enzyme inhibitors. Researchers have utilized this and related N-benzylpiperidine building blocks to create compounds targeting a range of enzymes and receptors implicated in disease.
For example, the N-benzylpiperidine core is a pharmacophoric element of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. researchgate.net Inspired by this, scientists have designed and synthesized numerous hybrid molecules that combine the N-benzylpiperidine moiety with other pharmacophores to create multi-target-directed ligands. researchgate.netresearchgate.net These efforts have led to the development of dual inhibitors of both histone deacetylase (HDAC) and AChE, as well as compounds that inhibit both AChE and butyrylcholinesterase (BChE), which are also implicated in Alzheimer's pathology. researchgate.netnih.govacs.org The N-benzylpiperidine motif has also been incorporated into antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are potential therapeutic targets for conditions where cholinergic activity needs to be modulated. acs.orgnih.gov
| Compound Class | Target(s) | Example/Finding | Reference |
|---|---|---|---|
| Donepezil-like Hybrids | AChE, BChE, BACE-1 | Compounds 5d and 5f showed hAChE and hBACE-1 inhibition comparable to Donepezil. | nih.govacs.org |
| HDAC/AChE Dual Inhibitors | HDAC, AChE | Compound d10 exhibited dual inhibition with IC50 values of 0.45 µM (HDAC) and 3.22 µM (AChE). | researchgate.net |
| nAChR Antagonists | α7 nAChRs | Compound 13 displayed submicromolar IC50 values on homomeric α7 nAChRs. | acs.orgnih.gov |
| Phthalimide–dithiocarbamate Hybrids | Cholinesterases | A benzylpiperidine derivative showed an inhibitory IC50 of 4.6 μM, outperforming the reference drug rivastigmine. | rsc.org |
The N-benzylpiperidine scaffold has also served as a structural template for the design of inhibitors targeting monoamine transporters, including the norepinephrine (B1679862) transporter (NET). Selective norepinephrine reuptake inhibitors (SNRIs or NRIs) are an important class of drugs used to treat conditions like depression and ADHD, and are being explored for others such as vasomotor symptoms. nih.gov
Exploration in Neuropharmacological Research
The 1-benzylpiperidine (B1218667) moiety is a recognized structural motif in compounds designed for neuropharmacological activity. Derivatives of this scaffold are investigated for their potential to treat a range of neurological and psychiatric disorders, including Alzheimer's disease and psychosis. The utility of this compound in this area lies in its capacity to serve as a starting material for novel ligands targeting various central nervous system (CNS) receptors.
Research into multi-target-directed ligands for Alzheimer's disease has utilized the 1-benzylpiperidine core to develop compounds that can interact with multiple pathological factors simultaneously. For instance, derivatives have been designed to act as antagonists for the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting cholinesterase enzymes (AChE/BuChE). nih.gov The H₃R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for improving cognitive function. nih.gov Simultaneously, inhibition of acetylcholinesterase (AChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov
Furthermore, the 1-benzylpiperidine scaffold is integral to ligands developed for dopamine (B1211576) receptors. For example, a derivative, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), which is synthesized from the related precursor 1-benzyl-4-piperidone, shows significant affinity for the human dopamine D₂ receptor. nih.gov This highlights the importance of the benzylpiperidine core in designing ligands that modulate dopaminergic neurotransmission, a key pathway in several neurological and psychiatric conditions. nih.gov The reactive nature of this compound makes it an ideal precursor for creating libraries of such compounds to explore their neuropharmacological potential.
Scaffold for Receptor Binding Studies
The 1-benzylpiperidine framework is a privileged scaffold used extensively in receptor binding studies to probe ligand-receptor interactions and to develop new therapeutic agents with high affinity and selectivity. The bromomethyl group on the 3-position of this compound is particularly useful, as it allows chemists to systematically modify the structure and study the resulting changes in binding affinity, a process known as establishing a structure-activity relationship (SAR).
A notable example involves a series of 4-oxypiperidine ethers built upon the 1-benzylpiperidine scaffold, which were evaluated for their binding affinity at the human histamine H₃ receptor (hH₃R) and their inhibitory activity against cholinesterases. nih.gov In these studies, the N-benzyl group was found to be a key component for high-affinity binding. One of the most potent compounds in this series, a naphthalene (B1677914) derivative featuring the 1-benzylpiperidine core (ADS031), demonstrated a nanomolar binding affinity for the hH₃R and potent inhibitory activity against AChE. nih.gov Molecular docking studies revealed that the benzyl moiety engages in crucial π–π stacking interactions within the receptor's binding pocket, anchoring the ligand. nih.gov
The versatility of the 1-benzylpiperidine scaffold is also evident in its use to develop ligands for other G protein-coupled receptors (GPCRs). A compound derived from a benzylpiperidine precursor, D2AAK1_3, was found to bind to the human dopamine D₂ receptor with high affinity. nih.gov Docking studies showed that the protonatable nitrogen atom of the piperidine ring forms a key interaction with an aspartate residue (Asp114) in the D₂ receptor binding site. nih.gov
The following table summarizes the binding data for representative compounds containing the 1-benzylpiperidine scaffold, illustrating its importance in generating potent receptor ligands.
| Compound ID | Target Receptor/Enzyme | Binding Affinity (Kᵢ) / Inhibitory Concentration (IC₅₀) |
| ADS031 | Human Histamine H₃ Receptor (hH₃R) | Kᵢ = 12.5 nM nih.gov |
| ADS031 | Acetylcholinesterase (AChE) | IC₅₀ = 1.537 µM nih.gov |
| D2AAK1_3 | Human Dopamine D₂ Receptor | Kᵢ = 151 nM nih.gov |
This table presents data for derivatives synthesized from related 1-benzylpiperidine precursors to illustrate the utility of the core scaffold.
Design and Synthesis of Advanced Therapeutic Scaffolds (e.g., Spiro[piperidine-4,1'-pyrido[3,4-b]indoles])
The 1-benzylpiperidine motif is a foundational element in the design and synthesis of advanced, complex heterocyclic systems intended for therapeutic use. One such class of complex molecules is the spiro[piperidine-4,1'-pyrido[3,4-b]indoles]. researchgate.net These scaffolds have been identified as potent "co-potentiators" that can restore the function of certain mutated forms of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a potential therapeutic avenue for cystic fibrosis.
The synthesis of the spiro[piperidine-4,1'-pyrido[3,4-b]indole] core is typically achieved through a classical Pictet-Spengler reaction. researchgate.net This specific transformation involves the condensation of a tryptamine (B22526) derivative with a ketone. For this particular scaffold, the required ketone is at the 4-position of the piperidine ring. Consequently, the key piperidine-containing precursor for this synthesis is not this compound, but rather an N-substituted piperidin-4-one, such as 1-benzyl-4-piperidone. researchgate.net The N-benzyl group is often used in these syntheses, and subsequent structure-activity relationship studies have explored replacing it with other substituted benzyl groups to optimize potency. researchgate.net For example, replacing the benzyl group with a 2,4,5-trifluorobenzyl group led to a significant improvement in activity.
While this compound is not the direct starting material for this specific spirocyclic system due to the positional requirement of the reactive group (ketone at C4 vs. bromomethyl at C3), its significance lies in its role as a versatile intermediate for constructing other classes of advanced therapeutic scaffolds. The highly reactive bromomethyl group is an excellent electrophile for reactions with a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the elaboration of the piperidine ring at the 3-position, leading to the synthesis of diverse and novel drug-like molecules that are distinct from the C4-derived spiro compounds.
Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Benzyl-3-(bromomethyl)piperidine, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule. While specific experimental spectra for this exact compound are not widely available in the cited literature, the expected spectral data can be predicted based on its known structure and comparison with analogous compounds. rsc.orgchemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the bromomethyl group.
Aromatic Protons: The five protons on the benzyl group's phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm.
Benzylic Protons: The two protons of the methylene (B1212753) bridge connecting the phenyl group to the piperidine nitrogen (N-CH₂-Ph) would likely produce a singlet or a pair of doublets around δ 3.5 ppm.
Bromomethyl Protons: The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a doublet or multiplet, shifted downfield due to the electronegativity of the adjacent bromine atom, likely in the region of δ 3.3-3.6 ppm.
Piperidine Ring Protons: The nine protons on the piperidine ring would produce a complex series of overlapping multiplets in the upfield region, typically between δ 1.2 and 3.0 ppm. The signals for the protons on the carbon adjacent to the nitrogen and the carbon bearing the bromomethyl group would be the most downfield within this range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure.
Aromatic Carbons: The carbons of the phenyl ring would show several peaks between δ 127 and 140 ppm. This includes four distinct signals: one for the ipso-carbon attached to the benzylic methylene group, and three for the ortho, meta, and para carbons.
Benzylic Carbon: The carbon of the benzylic methylene group (N-CH₂-Ph) is expected around δ 63 ppm.
Bromomethyl Carbon: The carbon of the bromomethyl group (-CH₂Br) would be significantly influenced by the bromine atom, with an expected chemical shift around δ 35-40 ppm.
Piperidine Ring Carbons: The five carbons of the piperidine ring would appear in the δ 20-60 ppm range. The carbons adjacent to the nitrogen atom would be the most downfield in this group.
A summary of predicted NMR data is presented below.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (δ ppm) | Assignment |
| Aromatic (C₆H₅) | 7.2 - 7.4 (multiplet, 5H) | Aromatic (C₆H₅) |
| Benzylic (N-CH₂) | ~3.5 (singlet, 2H) | Benzylic (N-CH₂) |
| Bromomethyl (CH₂Br) | 3.3 - 3.6 (doublet, 2H) | Piperidine Ring |
| Piperidine Ring | 1.2 - 3.0 (multiplets, 9H) | Bromomethyl (CH₂Br) |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₁₈BrN), the molecular weight is 268.19 g/mol . bldpharm.com
In a mass spectrum, the compound would exhibit a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion would appear as two peaks of almost equal intensity: one for [C₁₃H₁₈⁷⁹BrN]⁺ (m/z ≈ 267.07) and one for [C₁₃H₁₈⁸¹BrN]⁺ (m/z ≈ 269.07), referred to as the M and M+2 peaks.
The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several predictable pathways based on bond stabilities.
Loss of Bromine: A common fragmentation pathway for bromo-alkanes is the cleavage of the carbon-bromine bond, which would result in a prominent fragment ion [M-Br]⁺ at m/z 188. This fragment corresponds to the 1-benzyl-3-methylenepiperidine cation.
Benzylic Cleavage: Cleavage of the bond between the benzyl group and the piperidine nitrogen is highly probable, leading to the formation of the stable benzyl cation ([C₇H₇]⁺) at m/z 91. This is often a base peak or a very intense peak in the mass spectra of benzyl derivatives.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to various smaller charged fragments.
A summary of expected key fragments in the mass spectrum of this compound is provided below.
| Fragment Ion | Proposed Structure | Expected m/z | Notes |
| [M]⁺ | [C₁₃H₁₈BrN]⁺ | ~267 / 269 | Molecular ion, showing characteristic M/M+2 isotope pattern for bromine. |
| [M-Br]⁺ | [C₁₃H₁₈N]⁺ | 188 | Loss of a bromine radical. |
| [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | 91 | Benzyl cation, often the base peak. |
Comparing these expected patterns to related structures, such as 3-(bromomethyl)-1-methylpiperidine, shows similar fragmentation logic, where the loss of the bromine atom results in a highly abundant fragment ion.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be a suitable approach. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. Purity levels for commercially available this compound are often reported to be high. fluorochem.co.uk For instance, some industrial methods claim a purity of greater than 99% as determined by HPLC. Other sources list the purity at a minimum of 97.0%. fluorochem.co.uk
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, typically using a flame ionization detector (FID) for quantitation. The sample is vaporized and passed through a capillary column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. GC is effective for detecting volatile impurities that might be present from the synthesis, such as residual solvents.
The use of these chromatographic methods is standard in the synthesis and quality control of related piperidine derivatives, ensuring the final product meets required specifications before its use in further research or synthetic applications. princeton.edunih.govgoogle.com
| Method | Purpose | Reported Purity | Source |
| HPLC | Purity Assessment | >99% | |
| Not Specified | Purity Assessment | 97.0% | fluorochem.co.uk |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Approaches for Analogues with Enhanced Specificity
The core structure of 1-benzyl-3-(bromomethyl)piperidine, with its reactive bromomethyl group, is a valuable starting point for creating a diverse library of new molecules. Future research will undoubtedly focus on pioneering novel synthetic strategies to produce analogs with highly specific properties. Current methods often involve multi-step syntheses, and while effective, there is a drive towards more efficient and scalable approaches. Continuous flow bromination, for instance, has shown promise for industrial applications due to its high yield and scalability.
A significant area of exploration will be the development of stereoselective synthesis methods. The piperidine (B6355638) ring contains chiral centers, and the biological activity of its derivatives can be highly dependent on their stereochemistry. researchgate.net Designing synthetic routes that afford specific isomers will be crucial for developing compounds with enhanced target specificity and reduced off-target effects. This could involve the use of chiral catalysts or starting materials to control the stereochemical outcome of the reactions. nih.gov The functionalization of the piperidine ring is a key strategy for creating diverse derivatives. researchgate.net
Furthermore, the development of one-pot multicomponent reactions represents a promising avenue for efficiently generating a wide array of structurally interesting and pharmacologically significant piperidine derivatives. acs.org These methods, which combine multiple starting materials in a single reaction vessel, offer a streamlined approach to building molecular complexity.
Computational Chemistry and Molecular Modeling for Predictive Research in Chemical Transformations
The integration of computational chemistry and molecular modeling is set to revolutionize the study of this compound and its derivatives. researchgate.net These powerful tools allow researchers to predict the outcomes of chemical transformations, understand reaction mechanisms at a molecular level, and design new molecules with desired properties. By employing techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, scientists can gain insights into the electronic structure, stability, and reactivity of these compounds. researchgate.netnih.govresearchgate.net
Molecular docking studies are particularly valuable for predicting how these molecules will interact with biological targets, such as enzymes and receptors. researchgate.netnih.gov This predictive capability can significantly accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. researchgate.net For instance, computational models can be used to design inhibitors for specific enzymes by predicting the binding affinity and mode of interaction of various piperidine derivatives. researchgate.netnih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of these compounds and their biological activity. scialert.netresearchgate.netnih.gov These models can then be used to predict the activity of newly designed analogs, guiding the synthesis of more potent and selective molecules. scialert.netresearchgate.net The use of computational tools to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity is also a growing area of interest, helping to identify drug-like candidates early in the development pipeline. researchgate.netnih.gov
Expanding the Scope of Synthetic Applications in Heterocyclic Chemistry
The reactive nature of the bromomethyl group in this compound makes it an excellent building block for the synthesis of more complex heterocyclic systems. Future research will likely explore its application in constructing fused and spirocyclic ring systems, which are prevalent in many biologically active natural products and pharmaceuticals. nih.govnih.gov
The nucleophilic substitution of the bromide is a primary pathway for introducing a wide range of functional groups and for building larger molecular architectures. Researchers are exploring tandem reactions where an initial substitution is followed by an intramolecular cyclization to create novel heterocyclic scaffolds. nih.gov For example, the reaction of this compound with various nucleophiles can lead to intermediates that, under the right conditions, can undergo ring-closing reactions to form bicyclic or polycyclic structures.
The development of novel catalytic systems, including transition metal and organocatalysts, will be instrumental in expanding the synthetic utility of this compound. ajchem-a.comijpsonline.com These catalysts can enable previously inaccessible transformations and provide greater control over the regioselectivity and stereoselectivity of the reactions. The use of microwave-assisted synthesis is also gaining traction as a way to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com
Deeper Exploration of Structure-Activity Relationships in Novel Derivatives
A thorough understanding of the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of new therapeutic agents. acs.orgutmb.edu Future research will focus on systematically modifying the core structure and evaluating the impact of these changes on biological activity. This involves synthesizing series of analogs with variations at the benzyl (B1604629) group, the piperidine ring, and the substituent introduced via the bromomethyl group. acs.orgbenthamdirect.com
For example, studies have shown that substitutions on the phenyl ring of the benzyl group can significantly influence the biological activity of piperidine derivatives. acs.org Similarly, the nature of the substituent that replaces the bromine atom can dramatically alter the compound's properties. nih.gov By systematically exploring these structural modifications, researchers can identify key pharmacophores and develop a comprehensive understanding of the structure-activity landscape. acs.orgbenthamdirect.com
This exploration will be greatly aided by the computational methods discussed earlier, allowing for the rational design of new derivatives with predicted activities. The synthesized compounds will then be subjected to a battery of in vitro and in vivo assays to validate the computational predictions and to fully characterize their pharmacological profiles. acs.orgnih.gov This iterative process of design, synthesis, and testing is essential for optimizing the therapeutic potential of this versatile class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
